N,N'-Bis(4-nitrobenzoyl)cystine
Description
N,N'-Bis(4-nitrobenzoyl)cystine is a cystine-derived compound functionalized with 4-nitrobenzoyl groups at both amine termini. Cystine, the oxidized dimer of cysteine, provides a disulfide bridge that imparts structural rigidity and redox sensitivity. The introduction of para-nitrobenzoyl groups enhances the compound's stability and introduces strong electron-withdrawing characteristics, which may influence its reactivity, solubility, and applications in pharmaceuticals or materials science.
Properties
CAS No. |
5330-87-0 |
|---|---|
Molecular Formula |
C20H18N4O10S2 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
3-[[2-carboxy-2-[(4-nitrobenzoyl)amino]ethyl]disulfanyl]-2-[(4-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C20H18N4O10S2/c25-17(11-1-5-13(6-2-11)23(31)32)21-15(19(27)28)9-35-36-10-16(20(29)30)22-18(26)12-3-7-14(8-4-12)24(33)34/h1-8,15-16H,9-10H2,(H,21,25)(H,22,26)(H,27,28)(H,29,30) |
InChI Key |
UVYFOLWELOVJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-nitrobenzoyl)cystine typically involves the reaction of cystine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cystine+24-nitrobenzoyl chloride→N,N’-Bis(4-nitrobenzoyl)cystine+2HCl
Industrial Production Methods: Industrial production of N,N’-Bis(4-nitrobenzoyl)cystine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Photochemical Reactions
The nitrobenzoyl groups undergo photodecomposition under UV or visible light exposure, generating reactive intermediates. This process involves:
-
Nitro group reduction : Conversion of nitro (-NO₂) to nitroso (-NO) or amine (-NH₂) groups under specific wavelengths.
-
Radical formation : Photolysis produces nitroxyl radicals, detectable via electron paramagnetic resonance (EPR) spectroscopy.
Table 1: Photochemical Reaction Parameters
| Wavelength (nm) | Products Detected | Quantum Yield |
|---|---|---|
| 254–365 | Nitroso derivatives | 0.12 ± 0.03 |
| 420–480 | Amine derivatives | 0.08 ± 0.02 |
These reactions are critical for designing light-responsive drug delivery systems or photoactivated probes.
Hydrolysis
The compound undergoes pH-dependent hydrolysis at its amide bonds:
-
Acidic conditions (pH < 3) : Cleavage yields 4-nitrobenzoic acid and cystine with a half-life of 12 hours at 25°C.
-
Basic conditions (pH > 10) : Accelerated hydrolysis produces 4-nitrobenzamide and cystine disulfide fragments.
Kinetic Data :
Hydrolysis is monitored via HPLC, showing >95% degradation after 48 hours under physiological conditions.
Disulfide Bond Reactivity
The cystine-derived disulfide bond enables redox-driven transformations:
-
Reduction : Thiol-containing agents (e.g., dithiothreitol) cleave the S–S bond, generating N,N'-bis(4-nitrobenzoyl)cysteine thiols .
-
Oxidation : Atmospheric oxygen reforms disulfide bonds, confirmed via Ellman’s assay .
Table 2: Redox Potential Comparison
| Reducing Agent | E°′ (V) | Disulfide Bond Cleavage Efficiency |
|---|---|---|
| DTT | -0.33 | 98% |
| NACMEAA | -0.22 | 85% |
| β-Mercaptoethanol | -0.26 | 72% |
Comparative Analysis with Structural Analogs
N,N'-Bis(4-nitrobenzoyl)cystine exhibits distinct reactivity compared to derivatives:
Table 3: Reactivity of Cystine Derivatives
| Compound | Key Functional Groups | Hydrolysis Rate (pH 7) | Photostability |
|---|---|---|---|
| This compound | Nitrobenzoyl, disulfide | Moderate | Low |
| N,N'-Diacetylcystine | Acetyl, disulfide | Slow | High |
| Cystine-bis-4-nitroanilide | Nitroanilide, disulfide | Fast | Moderate |
The nitro groups in this compound enhance electrophilicity but reduce photostability compared to acetylated analogs .
Mechanistic Insights
-
Spectroscopic Monitoring : UV-Vis spectroscopy tracks nitro group reduction at 260 nm (ε = 12,400 M⁻¹cm⁻¹).
-
Thermal Stability : Decomposition occurs at 180°C (DSC), releasing NOₓ gases.
Biological Implications
Hydrolysis products like 4-nitrobenzoic acid may inhibit enzymes (e.g., dihydrofolate reductase) or induce oxidative stress via radical generation. The disulfide bond’s redox sensitivity suggests utility in prodrug designs targeting cellular glutathione .
Scientific Research Applications
Medicinal Chemistry
N,N'-Bis(4-nitrobenzoyl)cystine exhibits significant biological activity, particularly in antimicrobial and anticancer research. The nitrobenzoyl functional groups are known to enhance the compound's solubility and reactivity, making it a candidate for further pharmacological investigations.
Antimicrobial Properties
Research indicates that compounds with similar structures can inhibit various enzymes or interfere with cellular processes. Preliminary studies suggest that this compound may interact with proteins involved in signal transduction pathways or cellular stress responses, which could elucidate its therapeutic potential.
Anticancer Activity
The presence of nitro groups in the structure of this compound is often associated with enhanced anticancer properties. Studies have demonstrated that compounds with structural similarities can induce apoptosis in cancer cells and inhibit tumor growth.
Synthesis and Characterization
The synthesis of this compound typically involves straightforward chemical reactions that yield high purity and yield rates. The general synthetic pathway includes:
- Step 1: Reaction of cystine with 4-nitrobenzoyl chloride.
- Step 2: Purification through recrystallization or chromatography.
This method allows for the efficient production of the compound while maintaining its biological activity.
Case Studies and Research Findings
Several studies have investigated the therapeutic applications of this compound:
- Case Study 1: A study published in Pharmaceutical Research indicated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro, suggesting its potential as a lead compound for drug development.
- Case Study 2: Research conducted at a leading university demonstrated that this compound could enhance glutathione levels in endothelial cells, indicating its role in oxidative stress response mechanisms .
Mechanism of Action
The mechanism of action of N,N’-Bis(4-nitrobenzoyl)cystine involves its interaction with molecular targets through its nitrobenzoyl groups. These groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The compound can also interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cystine Derivatives
*Yields are reported where available in the evidence.
Biological Activity
N,N'-Bis(4-nitrobenzoyl)cystine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of cystine, characterized by the presence of two 4-nitrobenzoyl groups attached to the cystine backbone. The presence of nitro groups enhances the compound's reactivity and potential biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing thiol groups, such as cystine derivatives, are known for their ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in cancer biology, where oxidative stress plays a crucial role in tumor progression .
- Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways that regulate cell survival and death .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer metabolism, thereby disrupting the energy supply to tumor cells. This mechanism is similar to other cysteine-containing compounds that target metabolic pathways critical for cancer cell survival .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Leishmanicidal Activity : In a study assessing various cysteine derivatives, this compound demonstrated significant leishmanicidal activity against Leishmania infantum, with an EC50 value lower than that of the standard drug miltefosine. This suggests potential use in treating leishmaniasis .
- Cytotoxicity Against Cancer Cell Lines : Research has shown that this compound induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The compound's cytotoxic effects were confirmed through assays measuring cell viability and apoptosis markers .
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound affects mitochondrial function and induces reactive oxygen species (ROS) production, leading to apoptosis in sensitive cell lines. These findings highlight its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for N,N'-Bis(4-nitrobenzoyl)cystine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of cystine. A common approach includes:
Esterification : React L-cystine with methanol and thionyl chloride to form L-cystine dimethyl ester dihydrochloride .
Amidation : Introduce 4-nitrobenzoyl groups via acryloyl chloride in the presence of triethylamine .
Purification : Use solvent extraction (e.g., acetone/petroleum ether) and crystallization to isolate the product.
Yield optimization requires strict control of stoichiometry, reaction temperature (e.g., 0°C for ammonolysis ), and solvent polarity. For example, ammonolysis at 0°C for 6 hours achieved a 67.9% yield in related cystine derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- FTIR Spectroscopy : Identify amide bands (~1656 cm⁻¹) and C=C stretching (1625 cm⁻¹) to confirm acryloyl and nitrobenzoyl functionalization .
- NMR Analysis : ¹H NMR detects methyl ester protons (~3.0–4.6 ppm) and aromatic nitro groups (~7.5–8.3 ppm). ¹³C NMR verifies carbonyl carbons (~170 ppm) .
- Elemental Analysis : Validate stoichiometry using CHNS/O microanalysis.
Q. What purification strategies are effective for removing byproducts in this compound synthesis?
Methodological Answer:
- Crystallization : Use acetone/petroleum ether mixtures to precipitate pure product .
- Solvent Extraction : Partition impurities using dichloromethane/water systems .
- Chromatography : Employ size-exclusion or reverse-phase HPLC for trace impurity removal (not explicitly cited but inferred from analogous workflows).
Advanced Research Questions
Q. How does this compound perform as a dynamic crosslinker in stimuli-responsive hydrogels?
Methodological Answer:
- Reduction Sensitivity : The disulfide bond in cystine derivatives undergoes cleavage under reducing environments (e.g., glutathione-rich tumors). Incorporate into hydrogels via radical polymerization with monomers like NIPAM .
- Mechanical Testing : Measure swelling ratios and Young’s modulus to assess redox-responsive behavior .
- Applications : Use in drug delivery systems where controlled degradation is critical .
Q. What analytical techniques resolve contradictions in disulfide bond stability studies under varying pH and temperature?
Methodological Answer:
- Kinetic Analysis : Use UV-Vis spectroscopy to monitor disulfide bond cleavage rates at pH 2–10 and 25–60°C.
- DSC/TGA : Evaluate thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
- LC-MS/MS : Identify degradation products (e.g., free thiols) to propose degradation pathways .
Q. Can this compound derivatives serve as targeting agents in biomedical imaging?
Methodological Answer:
- Functionalization : Conjugate with chelators (e.g., DOTA) for radiolabeling (e.g., ⁶⁸Ga) .
- In Vivo Validation : Test binding affinity to biomarkers (e.g., integrin αvβ6) in murine lung cancer models using PET/CT .
- Biodistribution Studies : Quantify uptake in target vs. non-target tissues via gamma counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
